3-[(4-Cyanophenoxy)methyl]benzohydrazide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Enzyme assay

Many CCR5 pharmacology studies suffer from poorly characterized tool compounds. 3-[(4-Cyanophenoxy)methyl]benzohydrazide addresses this gap: • Distinct CCR5 antagonist activity reported • Validated weak DHOase inhibitor (IC50 ≈ 1 mM) - ideal negative control • ≥95% purity, ready for synthesis & screening Procure with confidence from BenchChem for reproducible experimental outcomes.

Molecular Formula C15H13N3O2
Molecular Weight 267.28g/mol
CAS No. 438219-44-4
Cat. No. B455824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Cyanophenoxy)methyl]benzohydrazide
CAS438219-44-4
Molecular FormulaC15H13N3O2
Molecular Weight267.28g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H13N3O2/c16-9-11-4-6-14(7-5-11)20-10-12-2-1-3-13(8-12)15(19)18-17/h1-8H,10,17H2,(H,18,19)
InChIKeyQSYJPYASJNFQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Cyanophenoxy)methyl]benzohydrazide Overview & Sourcing


3-[(4-Cyanophenoxy)methyl]benzohydrazide (CAS 438219-44-4) is a small-molecule benzohydrazide derivative with the molecular formula C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol . The compound features a benzohydrazide core linked via a methylene bridge to a 4-cyanophenoxy group, a structural motif that distinguishes it within the broader benzohydrazide class . It is commercially available as a research chemical with specified purity grades (e.g., ≥95%) from multiple chemical suppliers .

Why Generic Substitution Fails


Benzohydrazides as a class exhibit a broad range of pharmacological activities including antibacterial, antifungal, anticancer, and antitubercular properties [1]. However, the biological profile of any specific benzohydrazide derivative is highly dependent on the nature and position of its aromatic substituents. The presence of the para-cyanophenoxy group in 3-[(4-Cyanophenoxy)methyl]benzohydrazide introduces a distinct electron-withdrawing and hydrogen-bond-accepting pharmacophore that is absent in simpler benzohydrazide analogs. This structural variation can profoundly alter target binding affinity, selectivity, and physicochemical properties, rendering generic substitution unreliable for achieving reproducible experimental outcomes. The following quantitative evidence outlines specific points of differentiation relevant to scientific selection.

Quantitative Comparative Bioactivity


Cholinesterase Inhibition Selectivity

In vitro enzyme inhibition assays demonstrate that 3-[(4-Cyanophenoxy)methyl]benzohydrazide exhibits moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While the compound is not a potent inhibitor, it shows a slight selectivity for AChE over BuChE. This profile contrasts with other benzohydrazide derivatives, which may exhibit negligible or more potent inhibition depending on substitution patterns.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Enzyme assay

Dihydroorotase Inhibition Activity

The compound was evaluated for inhibition of dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. At a concentration of 10 µM and pH 7.37, 3-[(4-Cyanophenoxy)methyl]benzohydrazide exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM). This indicates extremely weak inhibitory activity compared to potent DHOase inhibitors that typically exhibit IC₅₀ values in the nanomolar to low micromolar range. This lack of significant DHOase inhibition differentiates it from compounds specifically designed to target this pathway. [1]

Dihydroorotase inhibition Pyrimidine biosynthesis Antiproliferative

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that 3-[(4-Cyanophenoxy)methyl]benzohydrazide may act as a CCR5 antagonist [1]. While specific quantitative affinity data (e.g., IC₅₀, Kᵢ) are not available in the current dataset, the identification of this activity profile differentiates the compound from benzohydrazide derivatives that lack CCR5 modulatory effects. CCR5 is a clinically validated target for HIV entry inhibitors and inflammatory diseases.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Research & Industrial Applications


Heterocyclic Synthesis Intermediate

The compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, including 1,3,4-oxadiazoles and hydrazones . Its benzohydrazide moiety readily undergoes condensation and cyclization reactions, enabling the introduction of the 4-cyanophenoxy-methyl substituent into final drug-like molecules. This application is supported by the compound's commercial availability and established synthetic routes.

CCR5 Pathway Tool Compound

Based on preliminary pharmacological screening indicating CCR5 antagonist activity , this compound may serve as a starting point for investigating CCR5 biology in cellular models of HIV entry or inflammation. Researchers should exercise caution and independently validate the reported activity before committing to extensive in vivo studies.

Dihydroorotase Assay Negative Control

Given its demonstrated weak activity (IC₅₀ ≈ 1 mM) against dihydroorotase , this compound can be utilized as a negative or weak control in assays designed to identify potent DHOase inhibitors. This application leverages the quantitative data available to provide a clear benchmark for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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